molecular formula C25H23N9O6S B1669160 Clazosentan CAS No. 180384-56-9

Clazosentan

Katalognummer: B1669160
CAS-Nummer: 180384-56-9
Molekulargewicht: 577.6 g/mol
InChI-Schlüssel: LFWCJABOXHSRGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Die Synthese von Clazosentan umfasst mehrere Schritte, darunter die Bildung eines Pyridinylpyrimidin-Skeletts. Der Syntheseweg beinhaltet typischerweise die Reaktion von 5-Methyl-pyridin-2-sulfonsäure mit verschiedenen Reagenzien zur Bildung der endgültigen Verbindung . Industrielle Produktionsmethoden für this compound sind proprietär und beinhalten optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Clazosentan durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

    Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

    Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere ersetzt werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Medizin und Biologie:

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Antagonisierung des Endothelin-A-Rezeptors, der einer der stärksten bekannten Vasokonstriktoren ist . Durch die Hemmung dieses Rezeptors verhindert this compound die Vasokonstriktion, die zu zerebralen Vasospasmen und anschließender Ischämie führen kann. Die beteiligten molekularen Ziele und Signalwege umfassen den Endothelin-A-Rezeptor und die nachgeschalteten Signalwege, die die Vasokonstriktion vermitteln .

Wissenschaftliche Forschungsanwendungen

Clazosentan is a selective endothelin A (ETA) receptor antagonist that has been studied for its potential in preventing cerebral vasospasm, vasospasm-related cerebral infarction, and cerebral ischemic symptoms following aneurysmal subarachnoid hemorrhage (aSAH) . Endothelin-1, released after subarachnoid bleeding, can cause cerebral vasospasm, typically starting 3 days after aSAH onset and peaking between days 8 and 11 .

Clinical Trials and Research Findings

  • REACT Study: A phase 3 randomized, double-blind, placebo-controlled study (NCT03585270) investigated this compound's ability to prevent clinical deterioration in aSAH patients . The study, which involved 409 patients, did not meet its primary endpoint of preventing clinical deterioration due to delayed cerebral ischemia (DCI) within 14 days post-treatment . The occurrence of clinical deterioration due to DCI was 15.8% in the this compound group and 17.2% in the placebo group (p = 0.734) .
  • CONSCIOUS-1 Study: A phase 2 dose-finding study (NCT00111085) with 413 aSAH patients demonstrated that this compound could prevent cerebral vasospasm . Moderate or severe vasospasm was reduced from 66% in the placebo group to 23% in the 15 mg/hr this compound group (risk reduction, 65%; 95% CI, 47%-78%; P < .0001) .
  • CONSCIOUS-2 and CONSCIOUS-3 Studies: These phase 3 studies assessed this compound's effect on cerebral vasospasm-related morbidity and all-cause mortality . CONSCIOUS-2 found that 5 mg/hr of this compound did not have a significant treatment effect, leading to the premature termination of CONSCIOUS-3 .
  • Meta-Analysis: A meta-analysis showed this compound was superior to placebo in reducing angiographic cerebral vasospasm, vasospasm-related delayed ischemic neurological deficit (DIND), and vasospasm-related morbidity/mortality . However, it did not show benefits in reducing cerebral infarction, overall mortality, or improving functional outcomes .

Efficacy and Safety

  • This compound significantly reduced angiographic vasospasm, particularly in the distal cerebral arteries . This effect might be more pronounced in distal arteries compared to proximal ones .
  • Rescue therapy was less frequently needed in patients treated with this compound compared to placebo (10.4% vs 18.1%; RRR 42.6%, 95% CI 5.4%–65.2%) .
  • No significant effect was observed on the occurrence of clinical deterioration due to DCI with this compound . A nonsignificant relative risk increase of 25.4% was reported in the risk of poor Glasgow Outcome Scale-Extended (GOSE) and modified Rankin Scale (mRS) scores with this compound versus placebo at week 12 post-aSAH .
  • Adverse events associated with this compound include pulmonary complications, hypotension, and anemia .

Patient Subgroups

  • Women, individuals under 50, and those with diffuse thick clots may experience a greater reduction in vasospasm-related morbidity/mortality with this compound .
OutcomeThis compoundPlacebo
Angiographic VasospasmReduced Increased
Vasospasm-related DINDReduced Increased
Vasospasm-related Morbidity/MortalityReduced Increased
Cerebral InfarctionNo significant reduction No significant increase
Overall MortalityNo significant reduction No significant increase
Functional OutcomesNo improvement No improvement
Need for Rescue TherapyLess frequent (10.4%) More frequent (18.1%)
Clinical Deterioration due to DCI15.8% 17.2%
Poor GOSE and mRS Scores at Week 1224.8% 20.1%

Vergleich Mit ähnlichen Verbindungen

Clazosentan ist unter den Endothelin-Rezeptor-Antagonisten einzigartig aufgrund seiner Selektivität für den Endothelin-A-Rezeptor und seiner spezifischen Anwendung bei der Vorbeugung von zerebralen Vasospasmen. Ähnliche Verbindungen umfassen:

    Bosentan: Ein dualer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

    Ambrisentan: Ein weiterer selektiver Endothelin-A-Rezeptor-Antagonist, der bei pulmonaler arterieller Hypertonie eingesetzt wird.

    Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit Anwendungen bei pulmonaler arterieller Hypertonie.

Die Einzigartigkeit von this compound liegt in seiner spezifischen Verwendung zur Vorbeugung von zerebralen Vasospasmen und seiner hohen Selektivität für den Endothelin-A-Rezeptor .

Biologische Aktivität

Clazosentan (AXV-034343) is a selective endothelin A (ET_A) receptor antagonist primarily investigated for its efficacy in preventing cerebral vasospasm following aneurysmal subarachnoid hemorrhage (aSAH). The compound has garnered attention due to its potential to significantly reduce the incidence and severity of vasospasm, a common complication that can lead to delayed ischemic neurological deficits (DIND) and increased morbidity and mortality in affected patients.

This compound works by selectively blocking the ET_A receptors, which are implicated in vasoconstriction and inflammation. This action helps to mitigate the pathological responses associated with cerebral vasospasm, thereby preserving cerebral blood flow and reducing the risk of ischemic damage.

Meta-Analyses and Clinical Trials

Numerous studies have evaluated the effectiveness of this compound in clinical settings. A notable meta-analysis pooled data from multiple trials involving 441 patients, demonstrating that this compound significantly reduced the occurrence of angiographic vasospasm compared to placebo (Relative Risk [RR] = 0.58; 95% Confidence Interval [CI], 0.48 to 0.71) . The number needed to treat (NNT) for this outcome was calculated at 3.4, indicating a favorable therapeutic profile.

Key Findings from Phase III Trials

  • Reduction in Vasospasm-Related Morbidity : In two pivotal Phase III studies conducted in Japan, this compound was administered to patients post-aSAH. Results showed a significant reduction in vasospasm-related morbidity and all-cause mortality:
    • After aneurysm coiling: incidence reduced from 28.8% to 13.6% (RR reduction of 53%; 95% CI 17%-73%).
    • After surgical clipping: incidence reduced from 39.6% to 16.2% (RR reduction of 59%; 95% CI 33%-75%) .
  • Angiographic Outcomes : The incidence of angiographic vasospasm was significantly lower in this compound-treated groups compared to controls, with a decrease from 44% to 25.9% .
  • Safety Profile : Adverse events reported included hypotension, pulmonary complications, and anemia; however, these were comparable to placebo groups . Notably, pulmonary edema was observed more frequently in patients receiving this compound (19.8% vs. 5%) .

Case Studies

In a study focusing on the postoperative management of cerebral vasospasm with this compound, a cohort analysis revealed that patients receiving this compound had a lower incidence of symptomatic infarction (6.2% vs. 16%, p = 0.032) and improved outcomes at discharge (79% vs. 66%, p = 0.037) .

Summary of Biological Activity

The biological activity of this compound is characterized by its potent antagonism of ET_A receptors, leading to:

  • Decreased Incidence of Angiographic Vasospasm : Statistically significant reductions observed across multiple studies.
  • Reduced Morbidity : Lower rates of DIND and overall mortality post-aSAH.
  • Safety Considerations : While generally well-tolerated, monitoring for specific adverse effects is essential.

Data Table: Summary of Clinical Findings

Study TypeThis compound GroupPlacebo GroupRelative Risk Reductionp-value
Phase III Coiling13.6%28.8%53%<0.01
Phase III Clipping16.2%39.6%59%<0.01
Angiographic Vasospasm25.9%44%Not specified<0.05

Eigenschaften

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N9O6S/c1-15-7-8-20(27-14-15)41(36,37)32-24-21(40-19-6-4-3-5-18(19)38-2)25(39-12-11-35)29-22(28-24)16-9-10-26-17(13-16)23-30-33-34-31-23/h3-10,13-14,35H,11-12H2,1-2H3,(H,28,29,32)(H,30,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWCJABOXHSRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N9O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170955
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180384-56-9
Record name Clazosentan [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clazosentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06677
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clazosentan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLAZOSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRR0X4728
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clazosentan
Reactant of Route 2
Reactant of Route 2
Clazosentan
Reactant of Route 3
Reactant of Route 3
Clazosentan
Reactant of Route 4
Reactant of Route 4
Clazosentan
Reactant of Route 5
Reactant of Route 5
Clazosentan
Reactant of Route 6
Reactant of Route 6
Clazosentan

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.